Structural Differentiation: 2-(4-Nitrophenyl)ethanethioamide vs. N-(4-Nitrophenyl)ethanethioamide
2-(4-Nitrophenyl)ethanethioamide is a primary thioamide linked via a methylene bridge to a 4-nitrophenyl ring. Its key constitutional isomer, N-(4-nitrophenyl)ethanethioamide (CAS 10319-77-4), is a secondary thioamide where the nitrogen is directly bonded to the aromatic ring [1]. This fundamental structural difference yields distinct physicochemical properties that influence reactivity and behavior in assays.
| Evidence Dimension | Molecular connectivity and predicted physicochemical properties |
|---|---|
| Target Compound Data | 2-(4-Nitrophenyl)ethanethioamide: Primary thioamide (-CH2-C(S)NH2); LogP: 2.65; PSA: 103.93 Ų; Rotatable bonds: 2 [2] |
| Comparator Or Baseline | N-(4-Nitrophenyl)ethanethioamide (CAS 10319-77-4): Secondary thioamide (-NHC(S)CH3); LogP: 3.10; PSA: 96.98 Ų; Rotatable bonds: 1 [1] |
| Quantified Difference | ΔLogP = -0.45; ΔPSA = +6.95 Ų; Increased rotatable bond count |
| Conditions | Predicted values based on standard computational models |
Why This Matters
The target compound's lower LogP and higher PSA indicate greater hydrophilicity, potentially improving aqueous solubility for biological assays, while the primary thioamide group offers distinct synthetic utility over the secondary thioamide isomer.
- [1] Chem960. Ethanethioamide, N-(4-nitrophenyl)-. CAS 10319-77-4. Comparative structural and property data. View Source
- [2] ChemSrc. 2-(4-Nitrophenyl)ethanethioamide. CAS 76254-70-1. LogP, PSA, and property data. View Source
